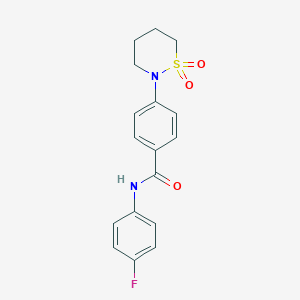![molecular formula C21H20N2O4S B2611933 N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide CAS No. 896310-06-8](/img/structure/B2611933.png)
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide is a complex organic compound with a unique structure that combines a naphthalene sulfonamide moiety with a pyrrolidinone ring and a methoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the pyrrolidinone ring through a cyclization reaction involving a suitable amine and a carbonyl compound. The methoxyphenyl group can be introduced via a nucleophilic substitution reaction. Finally, the naphthalene sulfonamide moiety is attached through a sulfonation reaction, often using sulfonyl chloride as the sulfonating agent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve consistent production.
化学反応の分析
Types of Reactions
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form alcohols.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of the pyrrolidinone ring can produce alcohol derivatives.
科学的研究の応用
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes
作用機序
The mechanism of action of N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or modulating receptor function. The methoxyphenyl group may enhance binding affinity through hydrophobic interactions, while the pyrrolidinone ring can contribute to the overall stability of the compound in biological systems .
類似化合物との比較
Similar Compounds
Naphthalene-2-sulfonamide derivatives: These compounds share the sulfonamide moiety and may have similar biological activities.
Pyrrolidinone derivatives: Compounds with a pyrrolidinone ring can exhibit similar chemical reactivity and biological properties.
Methoxyphenyl derivatives: These compounds may have comparable pharmacological profiles due to the presence of the methoxyphenyl group.
Uniqueness
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide is unique due to its combination of structural features, which can result in distinct chemical and biological properties. The presence of the naphthalene sulfonamide moiety, pyrrolidinone ring, and methoxyphenyl group in a single molecule allows for diverse interactions with molecular targets, making it a valuable compound for research and development .
特性
IUPAC Name |
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-27-19-8-4-7-18(13-19)23-14-17(12-21(23)24)22-28(25,26)20-10-9-15-5-2-3-6-16(15)11-20/h2-11,13,17,22H,12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHARFHICPUVWOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[(4-bromophenyl)methyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2611850.png)



![5-benzyl-2-[(4-chlorophenyl)methyl]-2,3,4,5-tetrahydro-1lambda6,2,5-benzothiadiazepine-1,1,4-trione](/img/structure/B2611855.png)


![6,7-Dihydro-4H-thiopyrano[3,4-d][1,2]oxazole-3-carbaldehyde](/img/structure/B2611864.png)
![5-methyl-2-phenyl-7-(4-(3-(trifluoromethyl)benzyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2611865.png)
![4-fluoro-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzamide](/img/structure/B2611866.png)


![2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2611870.png)
![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2611873.png)
